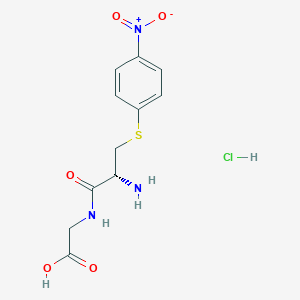
S-(4-Nitrophenyl)cysteinylglycine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(4-Nitrophenyl)cysteinylglycine Hydrochloride is a biochemical used for proteomics research . It has a molecular formula of C11H13N3O5S•HCl and a molecular weight of 335.76 .
Molecular Structure Analysis
The molecular structure of this compound consists of 11 carbon atoms, 13 hydrogen atoms, 3 nitrogen atoms, 5 oxygen atoms, 1 sulfur atom, and 1 chlorine atom . The exact structure can be found in chemical databases or literature.Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It has a molecular weight of 335.76 .Aplicaciones Científicas De Investigación
Neurotransmission and Synaptic Transmission
S-(4-Nitrophenyl)cysteinylglycine has been implicated in novel modes of neurotransmission. Research demonstrates that nitric oxide-adducts like S-nitroso-cysteinyl-glycine play roles in synaptic transmission in the brain, suggesting a mechanism where such compounds may enhance the local availability of nitric oxide for neurotransmission, potentially affecting processes like wakefulness or arousal (Salt et al., 2000).
Enzymatic Activity and Hydrolysis
The compound has been studied for its utility in understanding enzymatic activity, particularly in the context of angiotensin-converting enzyme (ACE) hydrolysis. It acts as a chromogenic substrate in assays to investigate ACE activity, contributing to insights into cardiovascular disease mechanisms and potential therapeutic targets (Persson, Russo, & Wilson, 1978).
Metalloenzyme Studies
Research on simple zinc complexes of amino acids, including cysteine, provides insights into the catalytic activities of these complexes towards substrates like 4-nitrophenyl phosphate. These studies offer evolutionary perspectives on enzyme mechanisms, particularly relating to hydrolytic enzymes (Viladkar, Kamaluddin, & Nath, 1993).
Nitric Oxide Donors and Cellular Signaling
The role of S-nitrosothiols, including derivatives of cysteine, in cellular signaling and their potential as nitric oxide donors is a significant area of investigation. This research sheds light on the physiological effects and stability of these compounds, impacting our understanding of vascular function and signaling pathways (Tullett, Rees, Shuker, & Gescher, 2001).
Post-translational Modifications
The study of S-nitrosylation of cysteine residues, a post-translational modification, is crucial for understanding nitric oxide signaling. This research area explores the mechanisms of dynamic regulation by S-nitrosylation across various proteins, highlighting its role in cellular functions and signal transduction processes (Hess et al., 2005).
Mecanismo De Acción
Propiedades
IUPAC Name |
2-[[(2R)-2-amino-3-(4-nitrophenyl)sulfanylpropanoyl]amino]acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O5S.ClH/c12-9(11(17)13-5-10(15)16)6-20-8-3-1-7(2-4-8)14(18)19;/h1-4,9H,5-6,12H2,(H,13,17)(H,15,16);1H/t9-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGHUWDVNQHNLFK-FVGYRXGTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])SCC(C(=O)NCC(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[N+](=O)[O-])SC[C@@H](C(=O)NCC(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
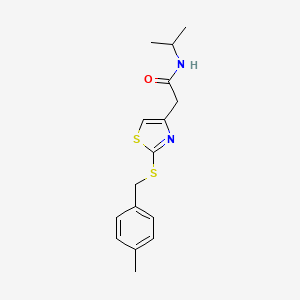

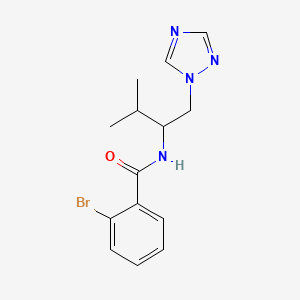
![4-Benzyl-1-[4-(2-chlorophenoxy)benzenesulfonyl]piperidine](/img/structure/B2924633.png)
![(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B2924634.png)
![2-amino-4-(1,3-benzodioxol-5-yl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2924636.png)
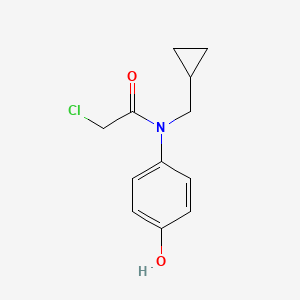
![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2924639.png)
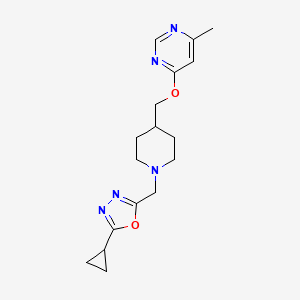
![1-(7-Methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B2924641.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2924646.png)
![[(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid](/img/structure/B2924647.png)
![1-(4-Fluorobenzoyl)-4-[(4-fluorosulfonyloxyphenyl)carbamoyl]piperazine](/img/structure/B2924648.png)
